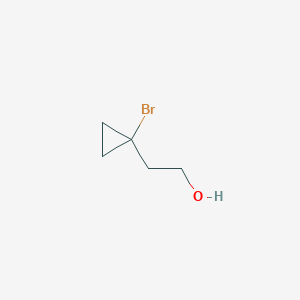

2-(1-Bromocyclopropyl)ethan-1-ol

Description

2-(1-Bromocyclopropyl)ethan-1-ol is a brominated cyclopropane derivative featuring a hydroxyl group attached to a two-carbon chain and a bromine-substituted cyclopropane ring. This compound is of interest in organic synthesis due to the strained cyclopropane ring and the reactive bromine atom, which can facilitate further functionalization via substitution or cross-coupling reactions.

Properties

CAS No. |

923032-63-7 |

|---|---|

Molecular Formula |

C5H9BrO |

Molecular Weight |

165.03 g/mol |

IUPAC Name |

2-(1-bromocyclopropyl)ethanol |

InChI |

InChI=1S/C5H9BrO/c6-5(1-2-5)3-4-7/h7H,1-4H2 |

InChI Key |

DFKYKJMPMWBCCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCO)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1-Bromocyclopropyl)ethan-1-ol with structurally related alcohols, focusing on synthesis, reactivity, and applications.

Reactivity and Functional Group Influence

- Bromine vs. Methoxy/Amino Groups: The bromine atom in the target compound offers a site for nucleophilic substitution (e.g., Suzuki coupling), whereas methoxy or amino groups in compounds 14 and 22/27 (from ) direct reactivity toward reductive amination or acid-mediated transformations .

- Hydroxyl Group Positioning: The primary alcohol in this compound contrasts with secondary alcohols like 1-methylcyclopentanol , affecting solubility and oxidation susceptibility. Primary alcohols are generally more reactive in oxidation reactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1-Bromocyclopropyl)ethan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves bromination of cyclopropyl-containing precursors. For example, bromine dissolved in diethyl ether can be added to a substituted cyclopropane derivative at 0°C, followed by stirring at room temperature. Reaction yields depend on stoichiometric ratios, solvent choice (e.g., Et₂O for solubility), and quenching methods (e.g., saturated NaHCO₃ to neutralize excess Br₂). Crystallization in ethanol is recommended for purification .

Q. How should researchers purify this compound to achieve high purity?

- Methodological Answer : Recrystallization using ethanol or methanol is effective for removing impurities. For volatile byproducts, vacuum distillation under reduced pressure (40–60°C) can isolate the compound. Purity should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (electron ionization mode) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to confirm cyclopropane ring integrity and bromine substitution.

- Mass Spectrometry : High-resolution MS (ESI⁺) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193).

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch) and 550–650 cm⁻¹ (C-Br stretch) .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the cyclopropane ring increase electrophilicity at the brominated carbon, enhancing SN₂ reactivity. Steric hindrance from bulky substituents (e.g., methyl groups) reduces reaction rates. Computational modeling (DFT) can predict activation energies for specific substitutions .

Q. What stability concerns arise when storing this compound under acidic or basic conditions?

- Methodological Answer : The compound is prone to ring-opening in acidic conditions (e.g., HCl), forming a bromoalkene via cyclopropane cleavage. Under basic conditions (pH > 10), elimination reactions may produce undesired alkenes. Stability studies should include accelerated degradation tests (40°C, 75% RH) monitored by TLC or HPLC .

Q. How can researchers resolve conflicting data on reaction yields from different synthetic routes?

- Methodological Answer : Contradictions often arise from impurities in starting materials or incomplete quenching of bromine. Systematic comparison using identical analytical methods (e.g., GC-MS) and controlled variables (temperature, solvent) is critical. Replicate experiments with deuterated analogs (e.g., D₂O in place of H₂O) can identify proton exchange interference .

Q. What computational tools predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) using B3LYP/6-31G* basis sets model transition states for Suzuki-Miyaura couplings. QSPR models trained on cyclopropane derivatives can forecast bond dissociation energies and optimize catalyst selection (e.g., Pd(PPh₃)₄) .

Q. What unexpected byproducts form during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Over-bromination may yield dibrominated analogs, detectable via LC-MS. To suppress this, use stoichiometric Br₂ (1.0 equiv) and monitor reaction progress with real-time FT-IR. Side products like β-bromo alcohols can be removed via silica gel chromatography (hexane/ethyl acetate gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.